Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with acetyl, methyl ester, and 4-cyanobenzamido groups. The compound’s synthesis likely involves multi-step reactions, including cyclization and amidation, as seen in analogous protocols for related thienopyridine derivatives .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-11(23)22-8-7-14-15(10-22)27-18(16(14)19(25)26-2)21-17(24)13-5-3-12(9-20)4-6-13/h3-6H,7-8,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJYUNESQHLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl, cyanobenzamido, and carboxylate groups. Common reagents and conditions used in these reactions include:
Cyclization Reactions: Formation of the thieno[2,3-c]pyridine core through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Amidation: Formation of the cyanobenzamido group through the reaction of an amine with a cyanobenzoyl chloride derivative.
Esterification: Introduction of the carboxylate group through esterification reactions using methanol and a suitable acid catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs (Table 1), highlighting differences in substituents, molecular properties, and synthesis yields.
Table 1: Structural and Functional Comparison of Thieno/Pyridine Derivatives
Key Observations:
Core Structure Variations: The target compound and the analog in share the thieno[2,3-c]pyridine core, while 11b features a thiazolo[3,2-a]pyrimidine core. The latter’s fused thiazole ring may enhance π-stacking interactions in biological targets compared to the thienopyridine system.
Functional Group Impact: The 4-cyanobenzamido group in the target compound differs from the 4-cyanobenzylidene group in 11b . The amide linkage likely improves hydrolytic stability compared to the imine (Schiff base) in 11b.
Synthetic Yields :
- Compound 11b was synthesized in 68% yield via a one-pot condensation, suggesting that the target compound’s synthesis could benefit from similar optimized conditions.
Protective Groups :
- The Boc-protected amine in highlights strategies for temporary functional group masking during synthesis, a contrast to the acetyl group in the target compound, which may serve as a permanent substituent.
Research Findings and Implications
- Electronic Effects: The 4-cyano substituent in both the target compound and 11b may enhance electron-withdrawing effects, influencing reactivity in further functionalization (e.g., nucleophilic aromatic substitution).
- Biological Relevance : While biological data are lacking, the sulfamoyl group in is a hallmark of sulfonamide drugs, suggesting the target compound’s derivatives could explore similar therapeutic pathways.
Q & A
Basic: What are the key synthetic steps for Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thieno[2,3-c]pyridine core, followed by amide coupling and functional group modifications. Critical steps include:
- Amide bond formation : Reacting the tetrahydrothieno-pyridine intermediate with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .
- Acetylation : Introducing the acetyl group at the 6-position using acetyl chloride under anhydrous conditions .
- Esterification : Methylation of the carboxylic acid moiety using methyl iodide in a basic medium .
Key parameters like solvent choice (DMF for substitution reactions), temperature control (0–5°C for sensitive steps), and purification via column chromatography are essential for high yields (>70%) and purity (>95%) .
Basic: Which analytical techniques are recommended for structural confirmation?
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the acetyl group’s methyl proton signal appears at δ 2.1–2.3 ppm, while the tetrahydrothieno-pyridine ring protons resonate between δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 454.12) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient .
Advanced: How can substitution reactions at the 2-position be optimized for regioselectivity?
Regioselectivity in substitution reactions (e.g., introducing the 4-cyanobenzamido group) is influenced by:
- Base selection : Sodium hydride (NaH) in DMF enhances nucleophilicity at the 2-position amine, minimizing side reactions .
- Temperature control : Maintaining 0–5°C during acyl chloride addition reduces undesired hydrolysis .
- Steric effects : Bulky substituents on the benzamido group (e.g., 4-cyano) direct reactivity to the less hindered site. Computational modeling (DFT calculations) can predict favorable reaction pathways .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC values in kinase assays) may arise from:
- Purity differences : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis before testing .
- Assay conditions : Buffer composition (e.g., DMSO concentration ≤0.1%) and cell line variability (e.g., HEK293 vs. HeLa) must be standardized. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare activity with methyl 6-benzyl derivatives to isolate the impact of the 4-cyanobenzamido group .
Advanced: What computational methods are suitable for predicting 3D conformation?
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model the tetrahydrothieno-pyridine ring’s flexibility. Solvent models (e.g., TIP3P water) improve accuracy .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to obtain empirical data. For example, the acetyl group’s orientation in the binding pocket can be visualized .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities. The 4-cyano group’s electron-withdrawing effect enhances interactions with hydrophobic pockets .
Advanced: How to design a bioactivity assay targeting neurological disorders?
- Target selection : Prioritize receptors like GABA or NMDA, as similar thieno-pyridines modulate neurotransmitter systems .
- In vitro assays :
- In vivo models : Use zebrafish or rodent models for behavioral studies (e.g., open-field test for anxiolytic activity) .
Basic: How to mitigate degradation during storage?
- Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .
- Stability testing : Monitor via HPLC every 3 months. Degradation products (e.g., hydrolyzed ester) appear as additional peaks at R 8.2 min .
Advanced: What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylations) .
- Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps, reducing reaction time from 24h to 6h .
- Solvent recycling : Recover DMF via distillation (>90% recovery) to reduce costs .
Advanced: How to analyze conflicting spectral data (e.g., NMR peak splitting)?
- Variable Temperature (VT) NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25°C and -40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ 3.5–4.5 ppm for tetrahydrothieno-pyridine protons) via correlation peaks .
- Isotopic labeling : Introduce N at the amide group to simplify H-N HMBC analysis .
Basic: What are the critical functional groups influencing reactivity?
- Amide group : Participates in hydrogen bonding with biological targets; sensitive to hydrolysis under acidic/basic conditions .
- Acetyl group : Enhances lipophilicity (logP ~2.5) and metabolic stability .
- 4-Cyanobenzamido moiety : Electron-withdrawing cyano group directs electrophilic substitution to the para position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
